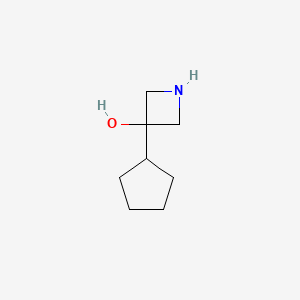
3-Cyclopentylazetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentylazetidin-3-ol is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound features a cyclopentyl group attached to the azetidine ring, making it a unique and interesting molecule in organic chemistry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method involves the cyclization of amino alcohols under acidic conditions. The starting material can be a linear precursor with appropriate functional groups that, upon cyclization, forms the azetidine ring.
Transition Metal-Catalyzed Methods: Another approach uses transition metal catalysts to facilitate the formation of the azetidine ring from suitable precursors. These methods often provide higher yields and better selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions, often using continuous flow reactors to ensure consistent quality and efficiency. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as oxazetidines.
Reduction: Reduction reactions can convert the azetidine ring into other functional groups, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, chromium(VI) oxide, and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides and amines are often used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Oxazetidines, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Alkylated azetidines and amides.
Scientific Research Applications
3-Cyclopentylazetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in enzyme inhibition studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: Its derivatives are used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Cyclopentylazetidin-3-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system or disease being studied.
Comparison with Similar Compounds
Azetidine
Oxetane
Cyclopentanol
Cyclopentylamine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-cyclopentylazetidin-3-ol |
InChI |
InChI=1S/C8H15NO/c10-8(5-9-6-8)7-3-1-2-4-7/h7,9-10H,1-6H2 |
InChI Key |
LTNFTYHWETWZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















